molecular formula C23H16Cl2N2OS B2976497 N-(3,4-dichlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide CAS No. 339277-60-0

N-(3,4-dichlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B2976497
CAS No.: 339277-60-0
M. Wt: 439.35
InChI Key: RKAGMTCWUWLZNB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole intermediate.

    Formation of the Acetamide Group: The final step involves the acylation of the thiazole intermediate with an appropriate acylating agent, such as acetyl chloride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide can be compared with other thiazole derivatives, such as:

    2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide: Lacks the dichlorophenyl group, which may result in different chemical and biological properties.

    N-(3,4-dichlorophenyl)-2-(1,3-thiazol-5-yl)acetamide: Lacks the diphenyl group, potentially affecting its reactivity and applications.

    N-(3,4-dichlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-4-yl)acetamide: Positional isomer with the thiazole ring substitution at a different position, leading to variations in its properties.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2OS/c24-18-12-11-17(13-19(18)25)26-21(28)14-20-22(15-7-3-1-4-8-15)27-23(29-20)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAGMTCWUWLZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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